molecular formula C7H3Br2FO2 B8228262 3,5-Dibromo-2-fluoro-4-hydroxybenzaldehyde

3,5-Dibromo-2-fluoro-4-hydroxybenzaldehyde

Cat. No.: B8228262
M. Wt: 297.90 g/mol
InChI Key: VUVZWDHWJRDZMJ-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluoro-4-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H3Br2FO2 and a molecular weight of 297.91 g/mol It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzaldehyde core

Preparation Methods

The synthesis of 3,5-Dibromo-2-fluoro-4-hydroxybenzaldehyde typically involves the bromination and hydrolysis of precursor compounds. One common method includes the use of p-cresol and bromine as starting materials . The reaction conditions often involve controlled temperatures and the presence of specific catalysts to ensure the desired substitution and functionalization of the benzaldehyde ring. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3,5-Dibromo-2-fluoro-4-hydroxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Dibromo-2-fluoro-4-hydroxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-Dibromo-2-fluoro-4-hydroxybenzaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The hydroxyl group also plays a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

3,5-Dibromo-2-fluoro-4-hydroxybenzaldehyde can be compared with other similar compounds such as:

    3,5-Dibromo-4-hydroxybenzaldehyde: Lacks the fluorine atom, which may affect its reactivity and applications.

    3-Fluoro-4-hydroxybenzaldehyde: Contains only one bromine atom, leading to different chemical properties and uses.

    3,5-Dibromo-2-fluorobenzaldehyde:

These comparisons highlight the unique combination of functional groups in this compound, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

3,5-dibromo-2-fluoro-4-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO2/c8-4-1-3(2-11)6(10)5(9)7(4)12/h1-2,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVZWDHWJRDZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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